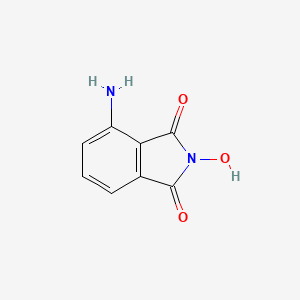
3-amino-N-hydroxyphthalimide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-amino-N-hydroxyphthalimide is a useful research compound. Its molecular formula is C8H6N2O3 and its molecular weight is 178.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Catalytic Applications
3-Amino-N-hydroxyphthalimide serves as an effective organocatalyst, particularly in free radical processes. The compound can facilitate various organic transformations, including:
- Radical Chain Reactions : The phthalimido-N-oxyl (PINO) radical formed from N-hydroxyphthalimide is an efficient abstraction species for radical chain reactions. These reactions are crucial for constructing complex organic molecules, including biologically active compounds .
- Oxidation Reactions : It has been utilized in oxidation processes, converting various substrates into valuable products. For instance, NHPI-mediated oxidation of sulfonamides to N-sulfonylimines demonstrates its versatility in synthetic applications .
Table 1: Key Catalytic Reactions Involving this compound
| Reaction Type | Substrate Type | Product Type | Reference |
|---|---|---|---|
| Radical Chain Reaction | Alkenes | Complex Organic Molecules | |
| Oxidation | Sulfonamides | N-Sulfonylimines | |
| C–O Coupling | Unactivated Alkanes | Alkoxyamines |
Organic Synthesis
In organic synthesis, this compound has been employed for the development of various synthetic methodologies:
- Synthesis of Heterocycles : It is used in the synthesis of spirooxindoles and other heterocyclic compounds that exhibit significant pharmacological activities. These derivatives are essential for drug development .
- Photoredox Catalysis : The compound plays a role in photoredox-catalyzed asymmetric methods, which have been shown to yield high diastereoselectivity and enantiomeric purity in the synthesis of β-thiolated amino acids .
Table 2: Synthetic Applications of this compound
| Application Type | Target Compound | Methodology | Reference |
|---|---|---|---|
| Heterocycle Synthesis | Spirooxindoles | Alkynylation | |
| Asymmetric Synthesis | β-Thiolated Amino Acids | Photoredox Catalysis |
Medicinal Chemistry
The medicinal applications of this compound are significant due to its biological activity:
- Anticancer Activity : Compounds derived from this compound have shown promising anticancer properties against various cancer cell lines. For instance, derivatives have demonstrated substantial growth inhibition against SNB-19 and OVCAR-8 cell lines .
- Antibacterial Properties : The compound's derivatives are also being explored for their antibacterial activities, particularly as precursors for cephalosporins and other antibiotics .
Table 3: Biological Activities of Derivatives
| Activity Type | Cell Line/Pathogen | Activity Level | Reference |
|---|---|---|---|
| Anticancer | SNB-19, OVCAR-8 | High Growth Inhibition | |
| Antibacterial | Various Bacterial Strains | Moderate to High Activity |
Case Studies
-
Photoredox-Catalyzed Synthesis :
A study demonstrated the use of this compound in a photoredox-catalyzed reaction leading to β-thiolated amino acids with high yields and selectivity. This method highlights the compound's effectiveness in asymmetric synthesis and its potential for producing valuable pharmaceutical intermediates . -
Anticancer Research :
Research on a series of N-Aryl-5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-amines indicated that derivatives of this compound exhibited significant anticancer activity against multiple cell lines, underscoring its therapeutic potential in oncology .
化学反応の分析
Direct C–H Amination Reactions
One of the prominent applications of 3-amino-N-hydroxyphthalimide is in direct C–H amination reactions. In these reactions, it acts as a catalyst to facilitate the conversion of C(sp³)–H bonds to C(sp³)–N bonds. For instance, when combined with dialkyl azodicarboxylate, it generates hydrazine derivatives through hydrogen abstraction followed by radical coupling. This method is particularly useful for functionalizing benzylic, propargylic, and aliphatic C–H bonds with high chemoselectivity .
Cross-Dehydrogenative Coupling Reactions
This compound also participates in cross-dehydrogenative coupling reactions, which allow for the functionalization of unactivated hydrocarbons under mild conditions. The use of iodobenzene diacetate as a radical initiator enables these reactions to proceed efficiently, resulting in O-substituted derivatives of N-hydroxyphthalimide .
Oxidation Reactions
In oxidation reactions, this compound can mediate the conversion of sulfonamides to sulfonylimines under mild conditions. This application demonstrates its utility in synthesizing nitrogen-containing compounds from readily available starting materials .
Ugi Reaction
The Ugi reaction involving this compound has been explored for synthesizing α-hydrazino amides. This reaction typically involves aliphatic aldehydes and is performed in polar protic solvents like methanol, yielding good results when optimized .
Table 2: Ugi Reaction Conditions and Yields
| Solvent | Temperature (°C) | Catalyst | Time (h) | Yield (%) |
|---|---|---|---|---|
| MeOH | Room Temp | None | 12 | Major product |
| DCE | Room Temp | ZnCl₂ | 12 | 25 |
| Toluene | Room Temp | ZnCl₂ | 12 | 20 |
Mechanistic Insights
The mechanisms underlying the reactions involving this compound typically involve radical intermediates formed through single-electron transfer processes or hydrogen abstraction steps. For example, in the C–H amination process, the N-hydroxyphthalimide generates an N-centered radical that subsequently adds to aromatic substrates to form new C–N bonds .
特性
分子式 |
C8H6N2O3 |
|---|---|
分子量 |
178.14 g/mol |
IUPAC名 |
4-amino-2-hydroxyisoindole-1,3-dione |
InChI |
InChI=1S/C8H6N2O3/c9-5-3-1-2-4-6(5)8(12)10(13)7(4)11/h1-3,13H,9H2 |
InChIキー |
OCAPVBPLEUDUPS-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C(=C1)N)C(=O)N(C2=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















